molecular formula C13H17BrN2O3 B14856101 Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate CAS No. 1393572-41-2

Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate

Cat. No.: B14856101
CAS No.: 1393572-41-2
M. Wt: 329.19 g/mol
InChI Key: KYGBSIQFYOSUEJ-UHFFFAOYSA-N
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Description

Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol It is characterized by the presence of a bromopyridine ring, an acetyl group, and a tert-butyl carbamate moiety

Properties

CAS No.

1393572-41-2

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl N-[(2-acetyl-6-bromopyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H17BrN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

KYGBSIQFYOSUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-bromopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures, to prevent unwanted side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.

    Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine ring and acetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate can be compared with other similar compounds, such as:

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